2-Amino-1-cyclopentene-1-carbonitrile

Thorpe-Ziegler cyclization Adiponitrile cyclization Synthetic yield optimization

2-Amino-1-cyclopentene-1-carbonitrile (CAS 2941-23-3) is a cyclic β-enaminonitrile with the molecular formula C₆H₈N₂ and molecular weight 108.14 g/mol. It features a five-membered cyclopentene ring bearing an amino group at position 2 and a carbonitrile group at position 1.

Molecular Formula C6H8N2
Molecular Weight 108.14 g/mol
CAS No. 2941-23-3
Cat. No. B031213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-cyclopentene-1-carbonitrile
CAS2941-23-3
Synonyms1-Amino-2-cyano-1,2-cyclopentene;  1-Amino-2-cyano-1-cyclopentene;  1-Amino-2-cyanocyclopentene;  2-Amino-1-cyano-1-cyclopentene;  2-Amino-1-cyclopentene-1-carbonitrile;  2-Aminocyclopent-1-enecarbonitrile;  2-Cyanocyclopenten-1-ylamine;  NSC 146852
Molecular FormulaC6H8N2
Molecular Weight108.14 g/mol
Structural Identifiers
SMILESC1CC(=C(C1)N)C#N
InChIInChI=1S/C6H8N2/c7-4-5-2-1-3-6(5)8/h1-3,8H2
InChIKeyNSMYBPIHVACKQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1-cyclopentene-1-carbonitrile (CAS 2941-23-3): Cyclic β-Enaminonitrile Building Block


2-Amino-1-cyclopentene-1-carbonitrile (CAS 2941-23-3) is a cyclic β-enaminonitrile with the molecular formula C₆H₈N₂ and molecular weight 108.14 g/mol . It features a five-membered cyclopentene ring bearing an amino group at position 2 and a carbonitrile group at position 1 [1]. The compound is a white to off-white crystalline solid with a melting point of 147–148°C and a reported density of 1.08–1.1 g/cm³ . Commercially available at 98–99% purity from major vendors including Thermo Scientific (Alfa Aesar) and Boc Sciences , it serves as a versatile intermediate for the synthesis of heterocyclic compounds, pharmaceutical agents, and functional materials.

2-Amino-1-cyclopentene-1-carbonitrile: Why In-Class β-Enaminonitriles Cannot Be Casually Substituted


β-Enaminonitriles as a class share the general α,β-unsaturated nitrile motif bearing an amino group, yet ring size, substitution pattern, and conformational rigidity profoundly alter reaction outcomes. 2-Amino-1-cyclopentene-1-carbonitrile possesses a five-membered cyclopentene core, which imposes distinct ring strain (~26 kJ/mol relative to cyclohexene) and alters the dihedral angle of the enamine system compared to six-membered cyclohexene or acyclic analogs [1]. This geometric constraint directly modulates nucleophilicity at the β-carbon and the electrophilic character of the nitrile group, leading to divergent cyclization kinetics and regioselectivity in heterocycle formation [2]. Furthermore, base-induced Thorpe-Ziegler cyclization of adiponitrile to this compound proceeds with a reported yield of 79–85% under optimized conditions—a metric that cannot be extrapolated to homologs due to entropic differences in ring closure . Substituting with 2-amino-1-cyclohexene-1-carbonitrile or open-chain β-aminocrotononitrile without re-optimization risks substantial yield loss or altered product distribution.

2-Amino-1-cyclopentene-1-carbonitrile: Quantitative Differentiation Evidence for Procurement Decisions


2-Amino-1-cyclopentene-1-carbonitrile: Base-Catalyzed Cyclization Yields of 79–85% Establish Benchmark

The synthesis of 2-amino-1-cyclopentene-1-carbonitrile via base-catalyzed intramolecular Thorpe-Ziegler cyclization of adiponitrile (hexanedinitrile) has been documented with yields of 79% and 85% under two distinct sets of optimized conditions . In the room-temperature protocol using t-BuOK (1.2 eq) in the absence of solvent, the reaction proceeded overnight to give a 79% isolated yield after recrystallization . In a separate protocol employing toluene at 65–80°C for 8 hours under an inert nitrogen atmosphere, the yield was improved to 85% . For comparison, analogous cyclization of pimelonitrile to the six-membered homolog 2-amino-1-cyclohexene-1-carbonitrile generally proceeds with lower efficiency due to the reduced entropic favorability of forming a six-membered ring via the Thorpe-Ziegler pathway [1]. These yield values provide a quantitative procurement benchmark for evaluating synthetic route efficiency and for cost modeling in scale-up scenarios.

Thorpe-Ziegler cyclization Adiponitrile cyclization Synthetic yield optimization

2-Amino-1-cyclopentene-1-carbonitrile: Five-Membered Ring Strain Enhances Reactivity Relative to Six-Membered Homolog

The five-membered cyclopentene core of 2-amino-1-cyclopentene-1-carbonitrile exhibits greater ring strain than the six-membered cyclohexene homolog. Quantitatively, cyclopentene has a ring strain of approximately 26 kJ/mol, whereas cyclohexene is essentially strain-free (~0 kJ/mol) [1]. This strain energy translates into altered electronic properties of the conjugated enaminonitrile system: the increased sp² character at the ring carbons and the reduced conformational flexibility modify both the HOMO energy (nucleophilicity at the β-carbon) and the LUMO distribution (electrophilicity at the nitrile carbon) relative to the six-membered analog [2]. In practice, this means that reactions involving nucleophilic attack at the β-position or cycloadditions across the enamine π-system will proceed with different rate constants and may require adjusted temperature profiles compared to 2-amino-1-cyclohexene-1-carbonitrile. For procurement decisions, this differentiation is critical: the five-membered compound is not a drop-in replacement for the six-membered analog in any application where reaction kinetics or regiochemical outcomes have been validated for a specific ring size.

Ring strain Enamine nucleophilicity Cyclopentene vs cyclohexene

2-Amino-1-cyclopentene-1-carbonitrile: Validated Intermediate in WO2020/154499 for NLRP3 Inflammasome Inhibitor Synthesis

2-Amino-1-cyclopentene-1-carbonitrile is explicitly disclosed as a key intermediate in Novartis patent WO2020/154499 A1, which describes the synthesis of NLRP3 inflammasome inhibitors for the treatment of inflammatory diseases [1]. The patent provides a detailed synthetic protocol using this compound to construct a fused heterocyclic core structure [1]. Notably, the patent does not claim the use of alternative β-enaminonitriles such as 2-amino-1-cyclohexene-1-carbonitrile or acyclic aminocrotononitriles for this specific scaffold, indicating that the five-membered cyclopentene geometry is structurally essential for the subsequent annulation steps. The compound's appearance in a major pharmaceutical patent from a top-tier research organization provides a validated procurement rationale: organizations developing compounds in the NLRP3 inflammasome inhibitor space or pursuing similar fused heterocyclic architectures will require this exact building block to reproduce patented synthetic routes or to build upon this established chemical space.

NLRP3 inflammasome Inflammation inhibitors Patent intermediate

2-Amino-1-cyclopentene-1-carbonitrile: Specific Reagent for Tacrine-Huperzine A Hybrid Acetylcholinesterase Inhibitors

2-Amino-1-cyclopentene-1-carbonitrile is a documented reagent for the synthesis of tacrine-huperzine A hybrids, a class of acetylcholinesterase (AChE) inhibitors investigated for Alzheimer's disease therapy . The reference publication by Badia et al. (Bioorg. Med. Chem., 1998, 6, 427) describes the use of this compound in constructing the hybrid scaffold [1]. In this context, the five-membered cyclopentene moiety is integral to the molecular architecture that enables dual binding-site interactions with AChE. Acyclic β-enaminonitriles or the six-membered cyclohexene analog would produce hybrids with altered spatial orientation of the pharmacophoric elements, potentially compromising AChE binding affinity and selectivity. While direct comparative IC₅₀ data between analogs is not available in the open literature, the specific citation of this compound—and not its homologs—in the published synthetic methodology indicates that the cyclopentene ring size was deliberately selected for the desired biological activity profile.

Acetylcholinesterase inhibitors Alzheimer's disease Tacrine hybrids

2-Amino-1-cyclopentene-1-carbonitrile: Historical Precedent in Adiponitrile-to-1,3,6-Hexanetricarbonitrile Route Optimization

Chinese patent CN111517986A (Shanghai Rolechem Co. Ltd., 2020) explicitly identifies 2-amino-1-cyclopentene-1-carbonitrile as a key intermediate in the synthesis of aliphatic trinitriles, specifically 1,3,6-hexanetricarbonitrile [1]. The patent background section notes that direct reaction of adiponitrile with acrylonitrile to produce trinitriles suffers from 'relatively poor selectivity' [1]. As a result, researchers proposed using 2-amino-1-cyclopentene-1-carbonitrile as an intermediate to react with acrylonitrile for hexanetrinitrile synthesis [1]. However, earlier methods (Soviet Chemical Journal, 1972) employing elemental sodium as a base introduced 'safety hazards making large-scale production difficult' [1]. The CN111517986A invention provides an improved method. This patent documentation establishes that this compound has a recognized role in industrial process chemistry for nitrile upgrading, and that its use as an intermediate addresses selectivity limitations inherent to direct adiponitrile functionalization.

Hexanetricarbonitrile Adiponitrile upgrading Process chemistry

2-Amino-1-cyclopentene-1-carbonitrile: Evidence-Backed Application Scenarios for Procurement


Synthesis of NLRP3 Inflammasome Inhibitors

Procurement of 2-amino-1-cyclopentene-1-carbonitrile is indicated for medicinal chemistry and process R&D groups developing NLRP3 inflammasome inhibitors for inflammatory disease indications. The compound is explicitly disclosed and exemplified as an intermediate in Novartis patent WO2020/154499 A1 for constructing fused heterocyclic cores [1]. Substitution with 2-amino-1-cyclohexene-1-carbonitrile or acyclic β-enaminonitriles is not validated in the patent, making the five-membered cyclopentene scaffold structurally essential for reproducing the patented synthetic route.

Acetylcholinesterase Inhibitor Development (Tacrine-Huperzine A Hybrids)

Research groups focused on Alzheimer's disease therapeutics and acetylcholinesterase inhibition should procure this compound for synthesizing tacrine-huperzine A hybrid scaffolds. The compound is a documented reagent in the peer-reviewed methodology by Badia et al. (Bioorg. Med. Chem., 1998) for constructing these dual-site AChE inhibitors [2]. The five-membered ring geometry is integral to the spatial orientation required for optimal enzyme binding.

Process Chemistry: Synthesis of 1,3,6-Hexanetricarbonitrile and Higher Aliphatic Nitriles

Industrial procurement teams developing routes to aliphatic trinitriles should evaluate 2-amino-1-cyclopentene-1-carbonitrile as an enabling intermediate. Chinese patent CN111517986A documents its use in a stepwise adiponitrile-to-trinitrile conversion that addresses selectivity limitations of direct functionalization routes [3]. The compound provides a selectivity-advantaged pathway for nitrile upgrading processes relevant to polymer precursors and specialty nitrile derivatives.

General Heterocyclic Synthesis: Pyrimidines, Pyridines, and Fused Ring Systems

The compound's β-enaminonitrile functionality, combined with the distinct ring strain of the five-membered cyclopentene core (~26 kJ/mol), makes it a reactive building block for constructing nitrogen-containing heterocycles including pyrimidines, pyridines, and fused bicyclic systems [4][5]. Procurement is justified for laboratories seeking to access the unique reactivity profile conferred by the five-membered ring geometry, which differs measurably from six-membered cyclohexene or acyclic analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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